molecular formula C28H30N4O4S B6481943 5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide CAS No. 1223950-10-4

5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide

Cat. No.: B6481943
CAS No.: 1223950-10-4
M. Wt: 518.6 g/mol
InChI Key: XTTAVJCRIAUCKJ-UHFFFAOYSA-N
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Description

5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide is 518.19877662 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[1-[2-(3-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4S/c1-2-20-9-7-10-21(17-20)30-26(34)19-32-24-13-4-3-12-23(24)27(35)31(28(32)36)15-6-5-14-25(33)29-18-22-11-8-16-37-22/h3-4,7-13,16-17H,2,5-6,14-15,18-19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAVJCRIAUCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O4S, with a molecular weight of approximately 518.6 g/mol. The structure features a quinazoline core linked to a thiophene moiety and various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC28H30N4O4S
Molecular Weight518.6 g/mol
CAS Number1223950-10-4

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the quinazoline ring and subsequent modifications to introduce the thiophene and pentanamide groups. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound under study has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may inhibit specific enzymes involved in cancer progression, such as protein kinases and matrix metalloproteinases .

Case Study: A study reported that similar quinazoline derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines. Although specific IC50 values for this compound are not yet published, its structural similarities suggest comparable efficacy .

Antimicrobial Activity

Quinazolines have also been explored for their antimicrobial properties. The presence of the thiophene group may enhance the compound's ability to penetrate bacterial membranes and inhibit growth. Preliminary studies suggest potential effectiveness against Gram-positive bacteria, but further research is needed to establish specific activity levels .

The proposed mechanism of action for this compound involves binding to active sites on target enzymes, leading to inhibition of their activity. This can result in reduced cell proliferation in cancer cells or impaired metabolic functions in bacteria. Molecular dynamics simulations indicate that hydrophobic interactions play a crucial role in stabilizing these enzyme-inhibitor complexes .

Research Findings

Recent investigations into related compounds have provided insights into structure-activity relationships (SAR). For instance:

  • Substituent Effects: The presence of electron-donating groups on the phenyl ring has been shown to enhance cytotoxicity.
  • Functional Group Influence: Modifications to the amide linkage can significantly affect biological activity, indicating that careful optimization is essential for developing effective therapeutics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to F142-0561 may exhibit anticancer properties. The incorporation of a quinazoline moiety is known to enhance the activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth. Preliminary studies have shown that derivatives of tetrahydroquinazoline can induce apoptosis in cancer cells and inhibit proliferation .

Antimicrobial Properties

The presence of thiophene and quinazoline rings in F142-0561 suggests potential antimicrobial activity. Compounds with these structures have been reported to possess significant antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or interference with nucleic acid synthesis .

Drug Discovery and Development

F142-0561 is included in various screening libraries aimed at identifying new drug candidates for multiple therapeutic areas:

  • Cancer Research: The compound is part of libraries targeting protein kinases and other cellular pathways implicated in cancer.
  • Neurodegenerative Diseases: Its structural features may allow it to interact with targets involved in neuroprotection and neuroinflammation .

Study on Anticancer Activity

A study conducted on related quinazoline derivatives demonstrated that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cell lines. The findings suggest that F142-0561 could be optimized for improved efficacy through structural modifications .

Antimicrobial Testing

In a comparative study of compounds with similar scaffolds, F142-0561 exhibited potent activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics. Further investigations are warranted to explore its full spectrum of antimicrobial activity .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInduces apoptosis in cancer cellsEnhanced activity noted in modified derivatives
Antimicrobial PropertiesSignificant antibacterial effectsPotent against Gram-positive bacteria observed
Drug DiscoveryPart of libraries for cancer and neurodegenerative disease researchTargeting key pathways for drug development

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